molecular formula C10H14N2 B1678760 Nicotine CAS No. 54-11-5

Nicotine

Cat. No. B1678760
CAS RN: 54-11-5
M. Wt: 162.23 g/mol
InChI Key: SNICXCGAKADSCV-JTQLQIEISA-N
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Description

Nicotine is an addictive organic compound found in tobacco plants . It’s the chemical that makes smoking cigarettes, chewing tobacco, and vaping so hard to quit . Nicotine is associated with many health risks and problems. Tobacco is linked to cancer of the mouth, throat, and lungs . It’s a plant alkaloid, which means that it’s a naturally occurring chemical that contains nitrogen . It’s also a highly addictive stimulant .


Synthesis Analysis

The research on nicotine is mostly limited to its synthesis pathways . A four-step synthesis of (S)-Nicotine has been described . The key step in the synthesis of ®-Nicotine is an intramolecular hydroboration-cycloalkylation reaction .


Molecular Structure Analysis

Nicotine is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds . In nature, nicotine only exists in the S shape, which is levogyre .


Chemical Reactions Analysis

Molecular analyses of nicotine biosynthesis, especially of the steps involved in pyrrolidine and pyridine formation, suggest that this specialized pathway evolved through repeated duplication of primary pathways .


Physical And Chemical Properties Analysis

Nicotine is a pale-yellow to dark-brown liquid with a fish-like odor when warm . Its chemical formula is C10H14N2 . It has a molecular weight of 162.234 g.mol-1, a melting point of -79 °C, and a boiling point of 247 °C .

Scientific Research Applications

Medication Development for Nicotine Addiction

Nicotine dependence remains a significant public health issue. Research has focused on developing medications to treat tobacco dependence. Key areas for future research include the efficacy of novel compounds, pharmacogenetic trials, and understanding the molecular, neural, and behavioral mechanisms of effective medications (Morgan et al., 2010).

Nicotine Psychopharmacology

Nicotine psychopharmacology research spans from molecular to clinical studies, impacting tobacco dependence treatment and global regulatory policy. This field includes investigating nicotine's psychopharmacological effects and interactions with other substances, contributing to the development of a research agenda for the 21st century (Henningfield et al., 2006).

Nicotine Self-Administration Research

The work of behavioral pharmacologist Steven R. Goldberg has greatly advanced the understanding of nicotine reinforcement and the influence of reinforcement schedules and stimuli on nicotine administration. This research has been pivotal in identifying nicotine as a dependence-producing drug and has implications for medication development and tobacco regulation (Henningfield et al., 2016).

Transdisciplinary Tobacco Use Research

Initiatives like the Tobacco Use Etiology Research Network (TERN) and Transdisciplinary Tobacco Use Research Centers (TTURCs) have been instrumental in addressing complex tobacco use questions. These initiatives have fostered interdisciplinary collaborations, advancing the scientific understanding of tobacco use and its etiology (Mermelstein et al., 2007).

Genetic Approaches to Nicotine Dependence

Research on the genetic factors in smoking behavior and nicotine addiction is crucial for tobacco control. Understanding genetic contributions and identifying specific genetic variants can guide pharmacogenetics research in smoking cessation treatment, potentially leading to individualized therapy (Lerman & Niaura, 2002).

Nicotine in Neurobiology

Studies on nicotine's neurobiological impact have been crucial in understanding its diverse effects across brain regions and neurochemical pathways. Research in behavioral pharmacology, genetics, and electrophysiology has provided insights into how the brain processes nicotine's motivational effects (Laviolette & Kooy, 2004).

Nicotine and Immunomodulation

Nicotine's potential in immunomodulation is also an area of interest. For instance, a study explored the effect of long-term nicotine exposure on lipopolysaccharide (LPS)-induced airway hyperreactivity, suggesting nicotine's influence on immune responses in murine models (Xu & Cardell, 2017).

Safety And Hazards

Nicotine is associated with many health risks and problems . Tobacco is linked to cancer of the mouth, throat, and lungs . Smoking cigarettes causes emphysema and chronic obstructive pulmonary disease (COPD) . Quitting smoking or chewing tobacco can lead to nicotine withdrawal symptoms .

Future Directions

The global declines in smoking present challenges to cigarette manufacturers, which have tried to adjust by developing or purchasing alternative products (smokeless, heated tobacco products (HTP), e-cigarettes) to which they can attempt to migrate their customers .

properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
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InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1
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InChI Key

SNICXCGAKADSCV-JTQLQIEISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
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Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2
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Molecular Formula

C10H14N2
Record name NICOTINE
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DSSTOX Substance ID

DTXSID1020930
Record name (-)-Nicotine
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Molecular Weight

162.23 g/mol
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Physical Description

Nicotine appears as a colorless to light yellow or brown liquid. Combustible. Toxic by inhalation and by skin absorption. Produces toxic oxides of nitrogen during combustion., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] [NIOSH], Liquid, OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to dark-brown liquid with a fish-like odor when warm., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide]
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

476.1 °F at 745 mmHg (EPA, 1998), 247 °C; 125 deg at 18 mm Hg, 476.1 °F at 745 mmHg, 482 °F (Decomposes)
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Flash Point

203 °F (NIOSH, 2023), 214 °F (101 °C), 95 °C c.c., 203 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Solubility

Miscible (NTP, 1992), Miscible with water below 60 °C; very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils, Slightly soluble in ligroin, In water, 1X10+6 mg/L at 25 °C (miscible), 1000 mg/mL, Solubility in water: miscible, Miscible
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Source Human Metabolome Database (HMDB)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0097 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.00925 at 20 °C/4 °C, Relative density (water = 1): 1.01, 1.01
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URL https://www.cdc.gov/niosh/npg/npgd0446.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

5.61 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.61 (Air = 1), Relative vapor density (air = 1): 5.6, 5.61
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Vapor Pressure

1 mmHg at 143.24 °F (EPA, 1998), 0.08 [mmHg], Vapor pressure: 1 MM HG @ 61.8 °C, 0.038 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.006, 0.08 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0446.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Nicotine is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors. These are ionotropic receptors composed up of five homomeric or heteromeric subunits. In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways. This causes the channel to open and allow conductance of multiple cations including sodium, calcium, and potassium. This leads to depolarization, which activates voltage-gated calcium channels and allows more calcium to enter the axon terminal. Calcium stimulates vesicle trafficking towards the plasma membrane and the release of dopamine into the synapse. Dopamine binding to its receptors is responsible the euphoric and addictive properties of nicotine. Nicotine also binds to nicotinic acetylcholine receptors on the chromaffin cells in the adrenal medulla. Binding opens the ion channel allowing influx of sodium, causing depolarization of the cell, which activates voltage-gated calcium channels. Calcium triggers the release of epinephrine from intracellular vesicles into the bloodstream, which causes vasoconstriction, increased blood pressure, increased heart rate, and increased blood sugar., Nicotine is a ganglionic (nicotinic) cholinergic-receptor agonist. The pharmacologic actions of nicotine are complex and include a variety of effects mediated by stereospecific binding to receptors in autonomic ganglia, the adrenal medulla, the neuromuscular junction, and the brain., The principal pharmacologic effect of small doses of nicotine is initial, transient stimulation of autonomic ganglia; large doses or prolonged neuronal receptor exposure to nicotine results in subsequent persistent depression of receptor activity. Although nicotine has similar dose-related effects at the myoneural (neuromuscular) junction, rapidly developing skeletal muscle paralysis obscures the stimulant phase. The muscle-relaxant properties of nicotine may be mediated through stimulation of Renshaw cells and pulmonary afferent nerves, which results in inhibition of skeletal muscle motor activity; such relaxant effects may contribute to the behavior-reinforcing effects of the drug. Small doses of nicotine directly stimulate sympathetic ganglia and facilitate neurotransmission; however, large doses produce initial ganglionic stimulation, which is quickly followed by inhibition of neurotransmission.
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Product Name

Nicotine

Color/Form

Colorless to pale yellow, oily liquid, Thick, water-white, levarotatory oil turning brown on exposure to air, Pale-yellow to dark brown liquid

CAS RN

54-11-5; 22083-74-5, 54-11-5
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Melting Point

-110 °F (EPA, 1998), -79 °C, -80 °C, -110 °F
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Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370,000
Citations
AH Rezvani, ED Levin - Biological psychiatry, 2001 - Elsevier
Nicotine and other nicotinic agonists have been found to improve performance on attention … Clinical studies using nicotine skin patches have demonstrated the efficacy of nicotine in …
Number of citations: 764 www.sciencedirect.com
SA McGrath-Morrow, J Gorzkowski, JA Groner… - …, 2020 - publications.aap.org
… Nicotine pharmacokinetics can also vary by nicotine-delivery … nicotine levels in users of cigarettes, snus, and nicotine gum. … had peak plasma nicotine levels at 1 hour, nicotine gum at 45 …
Number of citations: 95 publications.aap.org
D Yildiz - Toxicon, 2004 - Elsevier
Nicotine is a naturally occurring alkaloid found in many plants. The principal sources of nicotine exposure is through the use of tobacco, nicotine … effects and metabolism of nicotine. …
Number of citations: 499 www.sciencedirect.com
S Wonnacott, N Sidhpura, DJK Balfour - Current opinion in pharmacology, 2005 - Elsevier
The addictive potential of nicotine is clearly recognized by the … In parallel, the interaction of nicotine with the many subtypes of … Nicotine, like other addictive drugs including psychomotor …
Number of citations: 333 www.sciencedirect.com
IP Stolerman, MJ Jarvis - Psychopharmacology, 1995 - Springer
… A well-defined nicotine withdrawal syndrome has been delineated which is alleviated by nicotine replacement. Nicotine replacement also enhances outcomes in smoking cessation, …
Number of citations: 762 link.springer.com
JA Dani, S Heinemann - Neuron, 1996 - cell.com
… After chronic nicotine, a single pulse of nicotine induces rectly and indirectly by nicotine, … It is appealing to speculate that nicotine may be abused because the small peaks of nicotine …
Number of citations: 822 www.cell.com
NL Benowitz - 1998 - books.google.com
… nicotine toxicity is also relevant to ongoing research on tobacco and health that is aimed at understanding the role of nicotine … of the safety and toxicity of nicotine. The discussion ranges …
Number of citations: 257 books.google.com
A Markou - … Transactions of the Royal Society B …, 2008 - royalsocietypublishing.org
… nicotine self-administration, these additive effects on nicotine-… to nicotine and the development of nicotine dependence, … to mediate the behavioural signs of nicotine withdrawal. In a …
Number of citations: 339 royalsocietypublishing.org
I Yamamoto - Nicotinoid insecticides and the nicotinic acetylcholine …, 1999 - Springer
… To understand the mode of insecticidal action of nicotine. we … nicotine must penetrate into the central nervous system and … of nicotine are associated with tobacco smoking, nicotine is …
Number of citations: 129 link.springer.com
A Mishra, P Chaturvedi, S Datta… - Indian Journal of …, 2015 - thieme-connect.com
… mg nicotine to the blood stream respectively. E-cigarette, a sophisticated nicotine delivery device, delivers nicotine … Currently, these products constitute approximately 1% of total nicotine …
Number of citations: 381 www.thieme-connect.com

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